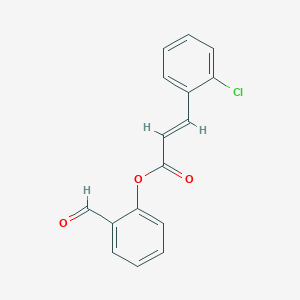
4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine, also known as BPTA, is a thiazole derivative that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Mécanisme D'action
The mechanism of action of 4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine is not fully understood. However, it is believed to bind to copper ions through the thiazole ring, forming a stable complex. This complex can then be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine is its selectivity for copper ions, which makes it a valuable tool for the detection of copper in biological samples. However, one limitation is that it can only be used for the detection of copper, and not other metal ions.
List of
Orientations Futures
1. Further studies on the mechanism of action of 4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine
2. Development of new fluorescent probes based on the structure of 4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine for the detection of other metal ions
3. Investigation of the potential use of 4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine as a therapeutic agent for cognitive disorders
4. Evaluation of the toxicity of 4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine and its derivatives for potential clinical applications
5. Development of new synthetic methods for 4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine and its derivatives to improve yield and purity.
Méthodes De Synthèse
The synthesis of 4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine involves the reaction of 4-bromoaniline with propyl isothiocyanate to form 4-(4-bromophenyl)-5-propyl-1,3-thiazole-2-thiol. This intermediate is then oxidized using hydrogen peroxide and acetic acid to yield 4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine.
Applications De Recherche Scientifique
4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. 4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine has been found to selectively bind to copper ions, making it a useful tool for the detection of copper in biological samples.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c1-2-3-10-11(15-12(14)16-10)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSAMTMLEJFKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-2-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5772090.png)
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5772093.png)

![5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid](/img/structure/B5772099.png)
![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5772133.png)

![3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5772150.png)

![{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetic acid](/img/structure/B5772156.png)
![2-chloro-N'-[(2-methoxybenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B5772167.png)
![N-[4-(acetylamino)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B5772171.png)